molecular formula C21H18N2O3S B14968075 6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968075
M. Wt: 378.4 g/mol
InChI Key: GWGQVUUKGCLKTH-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction . The reaction conditions often include the use of catalysts such as sulfuric acid and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Green synthesis methods, which are environmentally friendly and cost-effective, are also explored for the production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its biological activities are attributed to its ability to interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substituents, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-phenylbenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H18N2O3S/c1-14-12-15(21(24)22-16-8-4-3-5-9-16)13-18-17-10-6-7-11-19(17)27(25,26)23(2)20(14)18/h3-13H,1-2H3,(H,22,24)

InChI Key

GWGQVUUKGCLKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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